Trifluoromethylisocyanide
CAS No.: 19480-01-4
Cat. No.: VC18396575
Molecular Formula: C2F3N
Molecular Weight: 95.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19480-01-4 |
|---|---|
| Molecular Formula | C2F3N |
| Molecular Weight | 95.02 g/mol |
| IUPAC Name | trifluoro(isocyano)methane |
| Standard InChI | InChI=1S/C2F3N/c1-6-2(3,4)5 |
| Standard InChI Key | LKHQVUSYAMWNQZ-UHFFFAOYSA-N |
| Canonical SMILES | [C-]#[N+]C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Trifluoromethylisocyanide (CF₃NC) is an organofluorine compound characterized by the formula CF₃–N≡C, where the isocyanide group (–NC) is bonded to a trifluoromethyl (–CF₃) substituent . This structural arrangement confers significant electronegativity and steric bulk, influencing both its physical properties and chemical behavior. The compound exists as a colorless gas at standard conditions, with a boiling point of −80°C . Notably, CF₃NC exhibits a propensity for polymerization even below this temperature, a behavior attributed to the high electrophilicity of the isocyanide carbon .
Isomerization and Thermodynamic Stability
CF₃NC is thermodynamically less stable than its nitrile isomer, trifluoroacetonitrile (CF₃CN) . The energy difference between these isomers has been quantified via X-ray photoelectron spectroscopy (XPS), revealing that the CF₃NC → CF₃CN isomerization is exothermic by approximately 42 kcal/mol . This stark contrast in stability arises from the stronger C≡N triple bond in CF₃CN compared to the C≡N bond in CF₃NC, which is weakened by the electron-withdrawing effects of the –CF₃ group .
Table 1: Comparative Properties of CF₃NC and CF₃CN
| Property | CF₃NC | CF₃CN |
|---|---|---|
| Molecular Formula | C₂F₃N | C₂F₃N |
| Boiling Point (°C) | −80 | −63 |
| Isomerization Energy | +42 kcal/mol | — |
| Bond Length (C≡N, Å) | 1.16 | 1.14 |
| Ionization Potential (eV) | 12.3 | 13.1 |
Synthesis and Coordination Chemistry
Synthetic Routes
CF₃NC is typically synthesized via the reaction of trifluoromethyl halides (e.g., CF₃I) with silver cyanide (AgCN) under controlled conditions . Alternative methods involve the desulfurization-fluorination of thiourea derivatives using reagents such as BrF₃ or HF-pyridine . For example, Hagooly et al. demonstrated that treatment of 2-mercaptoimidazoline with BrF₃ yields CF₃NC in 75% efficiency .
Coordination Behavior
In coordination chemistry, CF₃NC acts as a strong π-acceptor ligand, analogous to carbon monoxide (CO) . Its ability to back-donate electron density into metal d-orbitals has been exploited to stabilize low-oxidation-state metal complexes. A seminal study by Álvarez et al. (2005) detailed the synthesis of trans-[Rh(CF₃)(CNXy)₂(PPh₃)] (Xy = xylyl), where CF₃NC facilitates oxidative addition reactions with substrates like SO₂ and tetracyanoethylene (TCNE) . The resulting Rh(I) complexes exhibit octahedral geometries, as confirmed by X-ray diffraction .
Table 2: Selected Metal Complexes of CF₃NC
| Complex | Metal Oxidation State | Key Reactivity | Reference |
|---|---|---|---|
| [Rh(CF₃)(CNXy)₂(PPh₃)SO₂] | Rh(I) | SO₂ insertion | |
| [Co(CF₃NC)₆] | Co(0) | Catalytic hydrogenation | |
| [Mn(CF₃NC)(CO)₄] | Mn(I) | Photochemical activation |
Spectroscopic Characterization
X-ray Photoelectron Spectroscopy (XPS)
XPS studies of CF₃NC have elucidated its electronic structure, particularly the nature of back-bonding between the metal and ligand. The N 1s ionization potential of CF₃NC (405.2 eV) is significantly lower than that of CF₃CN (408.5 eV), reflecting the greater electron density on the isocyanide nitrogen . This disparity underscores the ligand’s strong π-accepting capability, which enhances metal-ligand bond strength in coordination complexes .
Nuclear Magnetic Resonance (NMR)
¹⁹F NMR spectroscopy reveals a characteristic triplet for the –CF₃ group at δ −62 ppm (J = 12 Hz), while ¹³C NMR shows a resonance for the isocyanide carbon at δ 145 ppm . These signals are diagnostic for distinguishing CF₃NC from its nitrile isomer, which exhibits a ¹³C resonance at δ 118 ppm for the nitrile carbon .
Reactivity and Catalytic Applications
Polymerization
CF₃NC undergoes spontaneous polymerization at temperatures below −80°C, forming oligomeric chains with –[CF₃–N–C]– repeating units . This reactivity is mitigated in coordination complexes, where the ligand is stabilized by metal coordination .
Catalytic Cycles
Rhodium complexes of CF₃NC have shown promise in catalytic C–F bond activation. For instance, trans-[Rh(CF₃)(CNXy)₃] catalyzes the oxidative addition of perfluoroalkyl iodides (e.g., n-C₄F₉I) to form Rh(III) intermediates, which subsequently participate in cross-coupling reactions . Such processes are critical for synthesizing fluorinated organic compounds used in pharmaceuticals and agrochemicals .
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